Cas no 7621-86-5 (2-(4-Aminophenyl)-1H-benzimidazol-5-amine)

2-(4-Aminophenyl)-1H-benzimidazol-5-amine is a benzimidazole derivative featuring both aromatic amine and benzimidazole functional groups. This compound is of interest in pharmaceutical and materials research due to its potential as a building block for heterocyclic synthesis. Its bifunctional structure allows for versatile reactivity, enabling modifications at both the phenyl and benzimidazole moieties. The presence of primary amine groups enhances solubility in polar solvents and facilitates further derivatization, making it useful in the development of dyes, coordination complexes, or bioactive molecules. Its rigid aromatic backbone contributes to thermal and chemical stability, while its electronic properties may be tailored for applications in optoelectronics or catalysis.
2-(4-Aminophenyl)-1H-benzimidazol-5-amine structure
7621-86-5 structure
Product Name:2-(4-Aminophenyl)-1H-benzimidazol-5-amine
CAS No:7621-86-5
MF:C13H12N4
MW:224.26118183136
MDL:MFCD00451475
CID:47598
PubChem ID:253661848
Update Time:2025-05-28

2-(4-Aminophenyl)-1H-benzimidazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Aminophenyl)-1H-benzo[d]imidazol-5-amine
    • 5-Amino-2-(4-aminophenyl)benzimidazole
    • 2-(4-Aminophenyl)-1H-benzimidazol-5-amine
    • 2-(4-aminophenyl)-3H-benzimidazol-5-amine
    • 2-(4-AMINO-PHENYL)-3H-BENZOIMIDAZOL-5-YLAMINE
    • 1H-Benzimidazol-5-amine,2-(4-aminophenyl)- (9CI)
    • Benzimidazole, 5(or 6)-amino-2-(p-aminophenyl)-(6CI)
    • Benzimidazole, 5-amino-2-(p-aminophenyl)- (8CI)
    • 2-(4-Aminophenyl)-1H-benzimidazol-6-amine
    • 2-(4-Aminophenyl)-5-aminobenzimidazole
    • 5(6)-Amino-2-(4'-aminophenyl)benzimidazole
    • 5(6)-Amino-2-(p-aminophenyl)benzimidazole
    • 5,4'-Diamino-2-phenylbenzimidazole
    • 5-Amino-2-(p-aminophenyl)benzimidazole
    • NSC 408148
    • 1H-Benzimidazol-5-amine, 2-(4-aminophenyl)-
    • Benzimidazole, 5-amino-2-(p-aminophenyl)-
    • 2-(4-Aminophenyl)-1H-benzimidazol-2-amine
    • MLS000764524
    • 1H-Benzimidazol-6-amine, 2-(4-aminophenyl)-
    • XAFOTXWPFVZQAZ-UHFFFAOYSA-N
    • SMR000290129
    • 2-(4-aminophenyl)-3H-ben
    • SY055299
    • HMS2667O03
    • 2-(p-aminophenyl)-5-aminobenzimidazole
    • CCG-15105
    • NCGC00245118-01
    • AS-66542
    • AKOS000601336
    • CS-0095841
    • NS00037765
    • 2-(4-aminophenyl)-1H-1,3-benzodiazol-6-amine
    • A865535
    • SR-01000389407
    • Z56862335
    • 2-(4-aminophenyl)-6-aminobenzimidazole
    • 2-(4-aminophenyl)-6-amino-benzimidazole
    • NSC408148
    • DTXSID0064755
    • Benzimidazol-5-amine, 2-(4-aminophenyl)-
    • MFCD00043996
    • 2-(4-aminophenyl)-1H-1,3-benzodiazol-5-amine
    • AKOS000115437
    • cid_24260
    • FT-0699611
    • CBDivE_010161
    • MFCD00451475
    • BP-13089
    • F15111
    • AMY40595
    • [4-(6-amino-1H-benzimidazol-2-yl)phenyl]amine
    • SCHEMBL15144987
    • Cambridge id 5137121
    • BDBM53882
    • 2-(4'-amino-phenyl)-5-amino-benzimidazole
    • EINECS 231-538-6
    • SCHEMBL159873
    • Oprea1_073783
    • 2-(4-aminophenyl)-6-amino benzimidazole
    • EN300-02411
    • 2-(4-Aminophenyl)-1H- benzimidazol-5-amine (APBIA)
    • Oprea1_357955
    • NSC-408148
    • Oprea1_196638
    • CHEMBL1489074
    • 2-(4'-aminophenyl) 5-amino benzimidazole
    • 7621-86-5
    • SR-01000389407-1
    • DB-003864
    • 5-Amino-2-(4-aminophenyl)-benzimidazole
    • STK266257
    • A2759
    • MDL: MFCD00451475
    • Inchi: 1S/C13H12N4/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,14-15H2,(H,16,17)
    • InChI Key: XAFOTXWPFVZQAZ-UHFFFAOYSA-N
    • SMILES: N1C(C2C=CC(=CC=2)N)=NC2C=CC(=CC1=2)N

Computed Properties

  • Exact Mass: 224.10600
  • Monoisotopic Mass: 224.106196
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: 1.9
  • Topological Polar Surface Area: 80.7

Experimental Properties

  • Density: 1.2067 (rough estimate)
  • Melting Point: 234.0 to 238.0 °C
  • Boiling Point: 355.66°C (rough estimate)
  • Flash Point: 317.6 °C
  • Refractive Index: 1.5890 (estimate)
  • PSA: 80.72000
  • LogP: 3.55670
  • λmax: 335(EtOH)(lit.)

2-(4-Aminophenyl)-1H-benzimidazol-5-amine Security Information

2-(4-Aminophenyl)-1H-benzimidazol-5-amine Customs Data

  • HS CODE:2921590090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-(4-Aminophenyl)-1H-benzimidazol-5-amine Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:7621-86-5)2-(4-Aminophenyl)-1H-benzimidazol-5-amine
Order Number:sfd10432
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:7621-86-5)2-(4-氨基苯基)-5-氨基苯并咪唑(APBIA)
Order Number:LE26823741
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:58
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Suzhou Senfeida Chemical Co., Ltd
(CAS:7621-86-5)2-(4-Aminophenyl)-1H-benzimidazol-5-amine
sfd10432
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:7621-86-5)2-(4-氨基苯基)-5-氨基苯并咪唑(APBIA)
LE26823741
Purity:99%
Quantity:25KG,200KG,1000KG
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